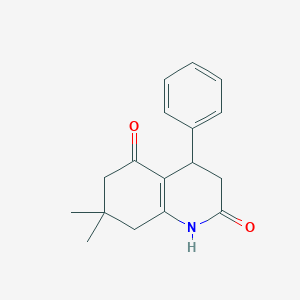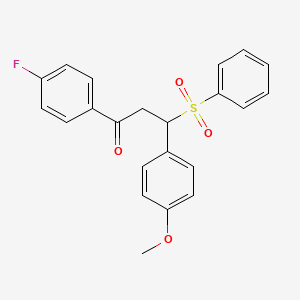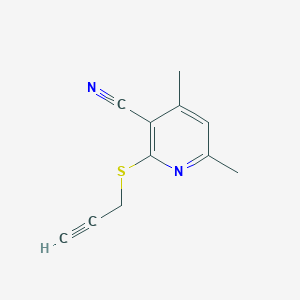
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride, also known as BPPO, is a chemical compound that has been studied extensively in the field of medicinal chemistry. BPPO is a derivative of propanol, which is used in the synthesis of many pharmaceuticals and other organic compounds. The compound is known for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
作用機序
The mechanism of action of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to activate the protein kinase C (PKC) pathway, which is involved in cell growth and differentiation. 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to have various biochemical and physiological effects in cells and organisms. In cancer cells, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes. In Alzheimer's disease, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce the levels of beta-amyloid and tau proteins, which are involved in the formation of neurofibrillary tangles. In Parkinson's disease, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress and reduce the levels of inflammatory cytokines.
実験室実験の利点と制限
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has several advantages for use in lab experiments. It is a highly selective compound that targets specific signaling pathways in cells. It is also relatively easy to synthesize and can be obtained in high purity. However, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.
将来の方向性
There are several future directions for research on 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. One area of interest is the development of more potent and selective derivatives of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride that can be used in the treatment of diseases. Another area of interest is the investigation of the mechanism of action of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride and its effects on various signaling pathways in cells. Additionally, more research is needed to determine the safety and efficacy of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride in human clinical trials.
合成法
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride can be synthesized through a multi-step process. The first step involves the reaction of benzyl chloride with pyrrolidine to form N-benzylpyrrolidine. The second step involves the reaction of N-benzylpyrrolidine with 1-chloro-3-propanol to form 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride. The final step involves the hydrochloric acid-catalyzed formation of 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride hydrochloride.
科学的研究の応用
1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been extensively studied for its potential use in the treatment of various diseases. In cancer research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In Alzheimer's disease research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to reduce the accumulation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease research, 1-(benzyloxy)-3-(1-pyrrolidinyl)-2-propanol hydrochloride has been shown to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
1-phenylmethoxy-3-pyrrolidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c16-14(10-15-8-4-5-9-15)12-17-11-13-6-2-1-3-7-13;/h1-3,6-7,14,16H,4-5,8-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJMAAKZSWMTFKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC(COCC2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxy-3-pyrrolidin-1-yl-propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(allylthio)-4-[(5-methyl-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5204914.png)


![N-{4-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl}-6-quinolinecarboxamide](/img/structure/B5204931.png)




![N~1~-ethyl-N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5204991.png)
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2,2-diphenylacetamide](/img/structure/B5204996.png)
![1-[6-(4-chloro-2,6-dimethylphenoxy)hexyl]piperidine](/img/structure/B5205010.png)
![3-{[(4-fluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5205017.png)
![5-{2-cyano-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B5205028.png)
![N-(2-furylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5205033.png)